molecular formula C9H12N2OS B13200989 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one

1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13200989
M. Wt: 196.27 g/mol
InChI Key: QZNKRYZBBQSNLR-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a pyridine ring attached to an imino group and a thiolanone ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

1-pyridin-3-yliminothiolane 1-oxide

InChI

InChI=1S/C9H12N2OS/c12-13(6-1-2-7-13)11-9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2

InChI Key

QZNKRYZBBQSNLR-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CN=CC=C2)(=O)C1

Origin of Product

United States

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